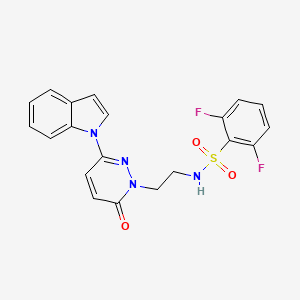

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned contains an indole moiety. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The indole ring system is one of the most abundant and important heterocycles in nature . It is found in a hugely diverse array of biologically significant natural compounds .Chemical Reactions Analysis

The strategies for the synthesis of indoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives can exhibit a wide range of properties due to the versatility of the indole ring system .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Properties

Synthetic Approaches

Research has explored various synthetic routes to access complex sulfonamide derivatives, including the target compound. These pathways often involve key steps such as cyclization, electrophilic fluorination, and N-dealkylation, leveraging the reactivity of indole and sulfonamide functionalities for structural elaboration. For instance, methods to directly convert indoles to difluoro-oxindoles via electrophilic fluorination highlight the versatility of sulfonamides in synthetic organic chemistry (Lim et al., 2012)[https://consensus.app/papers/conversion-indoles-33difluoro2oxindoles-fluorination-lim/163ebf0d005e52deac8f9afeefec3b70/?utm_source=chatgpt].

Chemical Transformations

The compound's structure offers various handles for chemical transformations, including N-demethylation reactions using N-fluorobenzenesulfonimide as an oxidant, showcasing the compound's potential for further derivatization and application in complex organic syntheses (Yi et al., 2020)[https://consensus.app/papers/coppercatalyzed-radical-ndemethylation-amides-using-yi/a2b44e086c0d564c893ea7926a1c10fd/?utm_source=chatgpt].

Biological Applications

Antimicrobial and Antitumor Activities

Sulfonamide derivatives have been evaluated for their potential biological activities, including antimicrobial and antitumor effects. Studies have shown that certain sulfonamide compounds exhibit promising activity against various bacterial and fungal pathogens, as well as cytotoxic effects against tumor cell lines, suggesting the utility of the compound in developing new therapeutic agents (Hassan, 2013)[https://consensus.app/papers/synthesis-antibacterial-antifungal-activity-some-hassan/135328efc8d956dbb39192250561b9d9/?utm_source=chatgpt].

Wirkmechanismus

Zukünftige Richtungen

The field of indole synthesis still has room for improvement . In particular, the substitution pattern around the six-membered ring is notably less complex in synthetic indoles than in naturally occurring ones . Therefore, developing new synthetic approaches to indoles, especially those that can introduce more complex substitution patterns, is a promising direction for future research .

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O3S/c21-15-5-3-6-16(22)20(15)30(28,29)23-11-13-26-19(27)9-8-18(24-26)25-12-10-14-4-1-2-7-17(14)25/h1-10,12,23H,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCVEDSUMZQEJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CCNS(=O)(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2922907.png)

![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)

![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)

![4-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)

![N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2922915.png)

![3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2922921.png)

![N-[(3-chlorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2922923.png)

![2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one](/img/structure/B2922927.png)